molecular formula C28H27NO8 B613551 Fmoc-Asp-ODmb CAS No. 155866-25-4

Fmoc-Asp-ODmb

Cat. No. B613551
M. Wt: 505.52
InChI Key: ODIFVCRSTRBDDR-DEOSSOPVSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Safety And Hazards

When handling Fmoc-Asp-ODmb, it is important to ensure adequate ventilation and to handle it in accordance with good industrial hygiene and safety practice6.


properties

IUPAC Name

(3S)-4-[(2,4-dimethoxyphenyl)methoxy]-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27NO8/c1-34-18-12-11-17(25(13-18)35-2)15-36-27(32)24(14-26(30)31)29-28(33)37-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-13,23-24H,14-16H2,1-2H3,(H,29,33)(H,30,31)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODIFVCRSTRBDDR-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)COC(=O)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)COC(=O)[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Asp-ODmb

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
HF BRUGGHE, HAM TIMMERMANS… - … Journal of Peptide …, 1994 - Wiley Online Library
… As proposed by McMurray (LO), the synthesis of cyclic peptides started from Fmoc-Asp-ODmb which was linked to 4-(hydroxymethyl)phenoxymethyl polystyrene through its fi-carboxyl …
Number of citations: 55 onlinelibrary.wiley.com
K Burgess, D Lim, SA Mousa - Journal of medicinal chemistry, 1996 - ACS Publications
… Consequently, the approach we initally used involved attachment of FMOC-Asp-ODmb (Dmb, 2,4-dimethoxybenzyl) 8 to Wang resin via the amino acid side chain. This permitted …
Number of citations: 67 pubs.acs.org
JS McMurray - Tetrahedron Letters, 1991 - Elsevier
… Brunfeldt, Ed.; Scriptor, Denmark; pp 133-139 (1981) Fmoc-Asp-ODmb was prepared by adding an ethereal solution of dicyclohexyl amine to a solution of Fmoc-aspartic acid anhydride …
Number of citations: 138 www.sciencedirect.com
AJ Zych, BL Iverson - Journal of the American Chemical Society, 2000 - ACS Publications
… For 9, a Wang Tentagel resin was functionalized with Fmoc-Asp-ODmb to provide a handle for cyclization. Dimers 2−5 were reacted with acetic anhydride to cap the N-terminus, as in …
Number of citations: 210 pubs.acs.org
D Lim, K Burgess - Journal of the American Chemical Society, 1997 - ACS Publications
… Epimerization complicated the outcome of routes which began with FMOC-Asp-ODmb (Dmb is 2,4-dimethoxybenzyl) 35 attached to Wang resin via the acid side chain, or FMOC-Asp(O t …
Number of citations: 39 pubs.acs.org
A Oddo, TT Thomsen, HM Britt… - Acs Medicinal …, 2016 - ACS Publications
… Peptides were synthesized via standard Fmoc/tBu strategy starting from Fmoc-Asp-Odmb. (11) Head-to-tail cyclization was performed on resin using DMTMM·BF 4 as coupling reagent. (…
Number of citations: 8 pubs.acs.org
M Malešević - 2002 - core.ac.uk
A central goal in biology is to unravel the complex molecular mechanisms by which a cell coordinates its many functions as part of a multicellular organism. The discovery and use of …
Number of citations: 5 core.ac.uk
JS Davies - 1996 - books.google.com
… Anchoring the first residue via the side chain of Fmoc-Asp-ODmb (Dmb= 2, 4-dimethoxybenzyl) was the starting point" used for the simultaneous multiple synthesis of cyclised peptides …
Number of citations: 2 books.google.com
M Malesevic, U Strijowski, D Bächle, N Sewald - Journal of biotechnology, 2004 - Elsevier
… Wang resin is used as the solid support which is preloaded with Fmoc–Asp–ODmb attached to the resin via the side chain functionality. After assembly of the peptide sequence, the …
Number of citations: 112 www.sciencedirect.com
P Hoogerhout, W Kamphuis, HF Brugghe, JA Sluijs… - PLoS …, 2011 - journals.plos.org
… The α-(2,4-dimethoxybenzyl) ester of N α -fluorenylmethoxycarbonyl-L-aspartic acid (Fmoc-Asp-ODmb) was coupled through its side-chain to a polymer for the synthesis of peptide …
Number of citations: 28 journals.plos.org

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